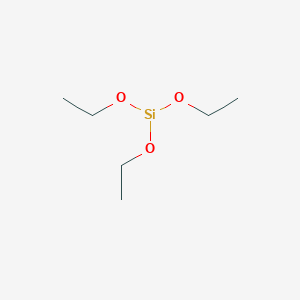

Triethoxysilane

Description

Properties

InChI |

InChI=1S/C6H15O3Si/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDCQJMRWCHQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052667 | |

| Record name | Triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethoxysilane is a liquid. Used as a reducing agent., Liquid, Colorless to yellow liquid with a sweetish odor; [AIHA], COLOURLESS LIQUID. | |

| Record name | TRIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

270 to 275 °F at 760 mmHg (EPA, 1998), 133.5 °C | |

| Record name | TRIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

26 °C, 80 °F (26 °C) (Closed cup), 26 °C c.c. | |

| Record name | Triethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8745 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8745 at 20 °C, 0.87 g/cm³ | |

| Record name | TRIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (Air = 1): 5.7, Relative vapor density (air = 1): 5.7 | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20.25 [mmHg] | |

| Record name | Triethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

998-30-1 | |

| Record name | TRIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHOXYSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T460WDH89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-170 °C | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for Triethoxysilane

Direct Synthesis (Rochow Reaction)

The Direct Synthesis, discovered independently by Eugene G. Rochow and Richard Müller in the 1940s, revolutionized the organosilicon industry. encyclopedia.pubmdpi.comwikipedia.org The fundamental reaction for triethoxysilane (B36694) production involves the interaction of silicon with ethanol (B145695), typically in a slurry or fixed-bed reactor, to yield the desired product along with byproducts like tetraethoxysilane. mdpi.comgoogle.comgoogle.com

This process is favored for its cost-effectiveness and efficiency in producing organosilanes on a large scale. encyclopedia.pub

The success of the Direct Synthesis hinges on the use of appropriate catalytic systems, which are predominantly copper-based. encyclopedia.pubmdpi.com These catalysts facilitate the reaction between the less reactive silicon and ethanol.

A variety of copper compounds are employed as catalysts or catalyst precursors in the synthesis of this compound. These include copper(I) chloride (CuCl), copper(II) chloride (CuCl₂), copper(I) oxide (Cu₂O), copper(II) oxide (CuO), and metallic copper (Cu⁰). encyclopedia.pubmdpi.comacs.org Cuprous chloride (CuCl) is a frequently utilized and highly active catalyst for this reaction. acs.orgscientific.netscientific.net The efficiency of these catalysts is influenced by factors such as their particle size, method of preparation, and crystallinity. encyclopedia.pubmdpi.com For instance, CuCl powder with finer particles and a higher specific surface area has been shown to be more beneficial for forming the active Si-Cu intermetallic species, leading to better catalytic activity. scientific.net Some studies have explored the synergistic effects of using a two-component catalyst system, such as CuCl combined with metallic copper, which can enhance catalytic efficiency. encyclopedia.pub Ternary systems like CuO-Cu₂O-Cu have also demonstrated improved selectivity and silicon conversion due to the synergistic effects between the different copper species and smaller particle sizes. rsc.orgresearchgate.net

Catalyst pretreatment is a critical step that significantly impacts the formation and selectivity of this compound. rsc.orgrsc.org This process typically involves heating the mixture of silicon and the copper-based catalyst precursor in an inert atmosphere, such as nitrogen, before introducing the alcohol. encyclopedia.pubrsc.org This pretreatment step leads to the formation of active catalytic sites.

Research indicates that the pretreatment temperature plays a pivotal role. For the synthesis of trimethoxysilane, a related compound, pretreatment of a CuCl/Si mixture at temperatures between 200–240 °C resulted in the predominant formation of the desired product. rsc.orgrsc.org However, increasing the pretreatment temperature to 260–340 °C favored the formation of the byproduct, tetramethoxysilane (B109134). rsc.orgrsc.org Similarly, for this compound synthesis, pretreatment of a CuCl/Si mixture at 240–300 °C led to a higher yield of this compound (with 80% selectivity), while higher pretreatment temperatures increased the selectivity towards tetraethoxysilane (above 92%). encyclopedia.pubmdpi.com It is suggested that at lower pretreatment temperatures, a CuxSiyClz species is formed, which is crucial for the formation of trialkoxysilanes. rsc.org At higher temperatures, the formation of a Cu₃Si phase is observed, which is also considered an active species, although high selectivity for the desired product can be achieved even when this phase is not detected. rsc.orgrsc.org High-temperature preheating (above 500 °C) has been found to result in a lower reaction rate compared to lower temperatures (below 350 °C). acs.org

The direct synthesis of alkoxysilanes is a heterogeneous process involving a solid catalyst and a gaseous or liquid reactant. An increase in pressure is expected to increase the concentration of the alcohol on the catalyst surface, which should, in turn, enhance the reaction rate. colab.ws While detailed studies on the effect of pressure specifically on this compound synthesis are limited in the provided context, the general principle suggests that operating at pressures above atmospheric pressure could be beneficial. colab.ws For the broader Rochow process, typical conditions are reported to be between 2–5 bar. wikipedia.org

Data Tables

Table 1: Effect of Catalyst Pretreatment Temperature on Product Selectivity

| Catalyst System | Pretreatment Temperature (°C) | Major Product | Selectivity | Reference(s) |

| CuCl/Si | 200–240 | Trimethoxysilane | High (ca. 98%) | rsc.org, rsc.org |

| CuCl/Si | 260–340 | Tetramethoxysilane | Favorable | rsc.org, rsc.org |

| CuCl/Si | 240–300 | This compound | 80% | encyclopedia.pub, mdpi.com |

| CuCl/Si | >300 | Tetraethoxysilane | >92% | encyclopedia.pub, mdpi.com |

Table 2: Influence of Reaction Temperature on Trialkoxysilane Synthesis

| Synthesis Type | Temperature (°C) | Effect on Product Yield | Effect on Selectivity for Trialkoxysilane | Reference(s) |

| Liquid-Phase | Elevated | Increase | Decrease | researchgate.net |

| Gas/Solid-Phase | 250 | 42% Silicon Conversion | 94% for Trimethoxysilane | researchgate.net |

| Packed Bed Flow Reactor | 230–240 | Optimal Range | High | acs.org |

Influence of Reaction Parameters on Selectivity and Conversion

Reactant Ratios

In the synthesis of organosilicon compounds, reactant ratios play a critical role in determining the product yield and selectivity. For instance, in the synthesis of aminopropyl this compound, the molar ratio of acetone (B3395972) to allylamine (B125299) is specified to be between 1.1 and 1.5 to 1. google.com Similarly, in the production of a silicone ternary copolymer, the molar ratio of aminopropyl this compound to methyl this compound was found to have a less significant, yet still influential, effect on the product yield compared to temperature. rsc.org

The direct synthesis of trialkoxysilanes involves the reaction of silicon with an alcohol. google.com In some cases, mixtures of alcohols can be utilized to facilitate the reaction of a less reactive alcohol. For example, adding approximately 5% by weight of methanol (B129727) to ethanol can improve the rate and stability of the direct synthesis of this compound. google.com

Here is an interactive data table summarizing the reactant ratios in different synthesis processes:

| Product | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Reference |

| Aminopropyl this compound | Acetone | Allyl amine | 1.1-1.5 : 1 | google.com |

| Silicone Ternary Copolymer | Aminopropyl this compound | Methyl this compound | Variable | rsc.org |

| This compound | Methanol (promoter) | Ethanol | ~5 wt% of methanol | google.com |

Solvent Effects

The choice of solvent is crucial in the direct synthesis of trialkoxysilanes, which is often conducted in slurry reactors. In this setup, catalytically-activated silicon particles are suspended in a thermally stable, high-boiling solvent and react with an alcohol at elevated temperatures. google.com The use of high-boiling siloxane liquids as a solvent has been shown to be effective. mdpi.com

In some syntheses, the reaction can proceed without an organic solvent, which simplifies the subsequent separation process. google.com The stability of reactants in the chosen solvent is also a key consideration. For example, 3-aminopropylthis compound (B1664141) (APTES) has been shown to be unstable in absolute ethanol due to polycondensation processes. researchgate.net The hydrolysis of this compound is influenced by the medium, occurring much faster in air than in water. wikipedia.org

Promoter Utilization in Direct Synthesis

Promoters are substances added in small quantities to enhance the performance of a catalyst. ntnu.no In the direct synthesis of this compound, various promoters are used to increase reaction rates, selectivity, and silicon conversion. While copper compounds are the primary catalysts, promoters such as zinc, tin, phosphorus, and aluminum can significantly influence the process. mdpi.com

Cyanide and nitrile additives have been shown to promote increased silicon conversion when ethanol and other higher alcohols are the reactants. google.com The use of hydrogen fluoride (B91410) (HF) as a promoter in a gas-solid stirred fluidized bed in the presence of a CuCl catalyst resulted in high selectivity towards this compound throughout the reaction. mdpi.com Organic and inorganic phosphorus compounds containing a phosphorus-oxygen bond, such as phosphate (B84403) salts and esters, are also effective promoters, helping to maintain high selectivity towards HSi(OR)₃ and decrease the formation of Si(OR)₄. google.com

The following table details the effects of different promoters on the direct synthesis of this compound:

| Promoter | Catalyst System | Reactor Type | Effect | Reference |

| Hydrogen Fluoride (HF) | CuCl | Gas-solid stirred fluidized bed | High selectivity towards this compound | mdpi.com |

| Cyanide and Nitrile Additives | Copper or copper compound | Slurry reactor | Increased silicon conversion | google.com |

| Phosphorus Compounds (with P-O bond) | Direct Synthesis Catalyst | Not specified | Decreased Si(OR)₄ formation, HSi(OR)₃ > 90 wt% | google.com |

Mechanochemical Approaches to this compound Synthesis

Mechanochemical methods offer a solvent-free and often faster alternative for chemical synthesis. acs.org This approach utilizes mechanical energy, typically through ball milling, to drive chemical reactions. acs.orgresearchgate.net

A one-step mechanochemical method for the direct synthesis of alkoxysilanes has been developed using a vibration reactor. mdpi.comresearchgate.net This process involves the reaction of untreated silicon with an alcohol in the presence of a copper catalyst within a vibrating fluidized bed of milling bodies. researchgate.net This technique has been successfully applied to the synthesis of this compound from a silicon-copper contact mass and ethanol. osti.govontosight.ai The use of a semi-continuous vibration reactor can significantly simplify the synthesis process by allowing for in-situ preparation of the contact mass. researchgate.net

The efficiency of mechanochemical synthesis is influenced by several parameters, including the properties of the grinding media and the power density of the system. osti.govresearchgate.net The material of the grinding bodies is a significant factor; for example, using steel grinding media instead of zirconia can reduce the specific energy demand of the process. mdpi.com The density of the grinding bodies affects the collision energy, which in turn can influence the reaction temperature and abrasion. mdpi.com

Optimization of parameters such as the ratio of contact mass to grinding elements, the size of the grinding elements, and power density has allowed for the synthesis of this compound with a selectivity of 50% and a silicon conversion of 90% without the use of promoters. mdpi.comosti.gov The ball-to-powder mass ratio (BPR) also plays a role, with a higher BPR generally accelerating the process, although the effect may diminish at very high ratios. mdpi.com

Vibration Reactor Systems

Alternative Synthetic Routes

Besides the direct synthesis and mechanochemical methods, this compound and its derivatives can be prepared through other synthetic pathways.

One common alternative is the alcoholysis of a corresponding chlorosilane. For instance, (3-Bromopropyl)this compound is primarily synthesized by the alcoholysis of (3-Bromopropyl)trichlorosilane with ethanol. Similarly, chloromethylthis compound can be prepared by reacting chloromethyl trichlorosilane (B8805176) with a solution of sodium ethoxide in an organic solvent. google.com

Hydrosilylation is another important route. This involves the catalytic addition of a Si-H bond across a C=C double bond. For example, aryltriethoxysilanes can be synthesized via the palladium(0)-catalyzed silylation of aryl iodides and bromides with this compound. acs.org A rhodium(I)-catalyzed silylation of aryl halides with this compound also provides a practical route to aryltriethoxysilanes. acs.org

Furthermore, this compound is a key reactant in the synthesis of various functionalized silanes. It can undergo addition reactions with compounds like allyl amine to produce aminopropyl this compound. google.com

Hydrosilylation Reactions

Hydrosilylation is a fundamental reaction in organosilicon chemistry involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This compound, with its reactive Si-H bond, is a widely utilized reagent in these reactions to produce a variety of organoalkoxysilanes. This process is not typically a method for synthesizing this compound itself, but rather a primary route for its consumption to create value-added products with versatile applications, including coupling agents and surface modifiers. The reaction results in the formation of a stable silicon-carbon bond.

The hydrosilylation reaction is almost always mediated by a catalyst. A wide range of catalytic systems, spanning both homogeneous and heterogeneous catalysts, have been developed to facilitate the reaction of this compound with unsaturated organic molecules.

Homogeneous Catalysts: Platinum-based complexes are the most extensively used industrial catalysts for hydrosilylation. Prominent examples include Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst. Rhodium complexes have also demonstrated high efficiency and, in some cases, offer different selectivity compared to platinum. In an effort to reduce costs associated with precious metals, significant research has focused on developing catalysts based on more earth-abundant elements. Well-defined complexes of iron, cobalt, and nickel have been shown to be active for the anti-Markovnikov addition of silanes to alkenes. For instance, specific cobalt-N-heterocyclic carbene (NHC) systems and cobalt(II) amide/NHC catalysts effectively catalyze the hydrosilylation of alkenes with this compound.

Heterogeneous Catalysts: To overcome challenges with catalyst recovery and product purity associated with homogeneous systems, a variety of heterogeneous catalysts have been developed. These typically involve immobilizing a catalytically active metal onto a solid support. Platinum nanoparticles supported on materials like silica (B1680970), alumina (B75360) nanorods, or graphite (B72142) oxide are effective and reusable catalysts for the hydrosilylation of olefins with this compound. Single-atom catalysts, where individual platinum atoms are dispersed on a support, have shown exceptionally high activity and selectivity. Other systems include rhodium complexes immobilized on mesoporous materials like MCM-41. These solid catalysts can often be recovered through simple filtration and reused multiple times without a significant loss of activity.

Table 1: Selected Catalytic Systems for Hydrosilylation Reactions Using this compound

| Catalyst Type | Catalyst Example | Support Material (if applicable) | Substrate Example | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Homogeneous (Precious Metal) | Karstedt's Catalyst | N/A | Pent-4-enoic acid allyl ester | Reaction proceeds in 70% yield. | |

| Homogeneous (Precious Metal) | [Ir(cod)Cl]₂ | N/A | Eugenol derivatives | High yields and excellent regioselectivity. | |

| Homogeneous (Base Metal) | Cobalt(II) amide/NHC system | N/A | Aliphatic alkenes | Facilitates selective hydrosilylation to linear products. | |

| Heterogeneous (Precious Metal) | Platinum Single Atoms | Alumina Nanorods (NR-Al₂O₃) | 1-Octene | High turnover number (≈10⁵) and stability. | |

| Heterogeneous (Precious Metal) | Rhodium Complex | MCM-41 | Olefins | Catalyst is recoverable by filtration and reusable. |

Disproportionation Reactions of Alkoxysilanes

Disproportionation, or redistribution, of alkoxysilanes is a chemical process where groups (alkoxy and hydride) on a silicon atom are exchanged between molecules. This reaction can be utilized as a direct synthetic route to this compound from other silicon compounds. For example, diethoxysilane, which can be a by-product of the direct synthesis of this compound from silicon and ethanol, can undergo disproportionation to yield this compound and silane (B1218182). The reaction is an equilibrium process that requires a catalyst to proceed at a practical rate.

4 SiH(OC₂H₅)₃ ⇌ SiH₄ + 3 Si(OC₂H₅)₄

While the forward reaction shows the disproportionation of this compound, the reverse or related redistribution reactions involving other alkoxysilanes can be steered to produce this compound.

A variety of soluble catalysts are effective for promoting the disproportionation of alkoxysilanes. Alkali metal alkoxides, such as sodium ethoxide (NaOC₂H₅) and sodium tert-butoxide (NaOtBu), are potent catalysts for this transformation. The reaction rate can be influenced by temperature and catalyst concentration. For instance, the addition of a catalytic amount of sodium tert-butoxide to various methoxy- and ethoxysilanes leads to rapid disproportionation. Organometallic complexes also serve as efficient homogeneous catalysts. Dimethyltitanocene has been reported as an excellent catalyst for the redistribution of a range of alkoxy- and siloxyhydrosilanes at room temperature.

The use of heterogeneous catalysts for alkoxysilane disproportionation offers advantages in catalyst separation and reuse, aligning with principles of green chemistry. While specific examples focusing on the synthesis of this compound are less common in literature than for its consumption, the catalytic principles are transferable. Solid base catalysts are of particular interest, given the high activity of homogeneous base catalysts like alkoxides. Magnetically separable nanoparticles functionalized with basic groups represent a modern approach to quasi-homogeneous or heterogeneous catalysis that could be applied to these reactions. The development of solid catalysts for the disproportionation of this compound to produce high-purity monosilane is an active area of research, and these catalytic systems could potentially be optimized for the reverse reaction or for the conversion of other alkoxysilanes into this compound.

**

Reaction Mechanisms and Kinetics of Triethoxysilane

Hydrolysis of Triethoxysilane (B36694)

Influence of pH on Hydrolysis Rate

The rate of this compound hydrolysis is profoundly dependent on the pH of the solution. laurentian.ca The reaction is catalyzed by both acids (H₃O⁺) and bases (OH⁻), with the minimum reaction rate observed at a neutral pH of around 7. europa.eujresm.org

Under acidic conditions (low pH), the alkoxy group is protonated in a rapid initial step. This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water, accelerating the hydrolysis rate. nih.govlaurentian.ca Conversely, in alkaline media (high pH), the nucleophilic hydroxyl ion (OH⁻) directly attacks the silicon atom, also leading to an increased rate of hydrolysis. nih.gov

Kinetic studies on similar trialkoxysilanes have demonstrated this pH dependence quantitatively. For instance, the hydrolysis half-life of triethoxy(3-isocyanatopropyl)silane at 24.7°C was found to be significantly shorter in both acidic and basic conditions compared to neutral pH. europa.eu

Table 1: Effect of pH on Hydrolysis Half-life of a this compound Derivative europa.eu Data for triethoxy(3-isocyanatopropyl)silane at 24.7°C.

| pH | Hydrolysis Half-life (hours) |

| 5 | 0.8 |

| 7 | 8.5 |

| 9 | 0.15 |

Role of Catalysts in Hydrolysis

Catalysts are essential for controlling the rate of hydrolysis. nih.gov Both acid and base catalysts are effective, and their mechanism of action dictates the reaction's progression. google.com Common catalysts include mineral acids like hydrochloric acid (HCl) and bases such as ammonia. nih.gov

In addition to simple acids and bases, various other catalytic systems can be employed:

Buffer Solutions : Buffers, such as acetate (B1210297) and Tris, can exhibit catalytic effects on the hydrolysis reaction. europa.eu

Organometallic Catalysts : Compounds like dibutyltin (B87310) dilaurate (DBTDL) are known to be highly effective catalysts for hydrolysis, often more so than organic acids. nih.govpcimag.com

Metal Salts : Salts of rare earth metals, for example, europium perchlorate (B79767) and ytterbium trifluoromethanesulfonate, have been shown to catalyze silane (B1218182) hydrolysis effectively. google.com

The choice of catalyst can significantly impact the reaction kinetics, with some catalysts being powerful enough to accelerate hydrolysis even more than strong mineral acids. nih.gov

Sequential Hydrolysis Rate Coefficients

The hydrolysis of this compound proceeds in a stepwise manner, and the rate of each successive hydrolysis step is not constant. Research indicates that the intermediate silanol (B1196071) products—diethoxymonosilanol and ethoxydisilanol—hydrolyze more rapidly than the original this compound molecule. europa.eu

This means that the second- and third-order rate constants (k₂) and (k₃) are greater than the first-order rate constant (k₁). The catalytic rate constants for both acid (kH₃O⁺) and base (kOH⁻) catalysis increase for each successive hydrolysis step. europa.eu This phenomenon leads to the rapid formation of the fully hydrolyzed silanetriol, RSi(OH)₃, once the reaction is initiated, making the partially hydrolyzed species transient in nature. unavarra.eseuropa.eu The relative concentration of the more hydrolyzed species increases as the reaction progresses. unavarra.es

Condensation Reactions of Silanol Groups

Following hydrolysis, the resulting silanol groups (Si–OH) are highly reactive and undergo condensation reactions. nih.govresearchgate.net These reactions can occur between two silanol groups (releasing a water molecule) or between a silanol group and a remaining ethoxy group (releasing an ethanol (B145695) molecule). nih.gov

Formation of Siloxane Bridges (Si-O-Si)

The primary outcome of the condensation reaction is the formation of stable siloxane bridges (Si–O–Si). nih.govnih.gov This process is responsible for the polymerization of the monomeric units into larger oligomeric and polymeric structures. elsevier.es

The condensation can proceed through several pathways:

Monomer addition : A hydrolyzed monomer condenses with another monomer or a growing oligomer. escholarship.org

Cluster-cluster aggregation : Two oligomeric clusters condense together. escholarship.org

These reactions lead to the formation of various structures, including linear chains, cyclic structures (such as (SiO)₄ and (SiO)₆ rings), and more complex, three-dimensional networks, including polyhedral oligomeric silsesquioxanes (POSS). elsevier.esmdpi.com

Factors Influencing Condensation Kinetics

The kinetics of condensation are complex and influenced by a multitude of factors that determine the structure and properties of the final material. nih.govelsevier.es

Key influencing factors include:

pH : The rate of condensation is highly sensitive to pH. The rate is slowest around a pH of 4-5. jresm.org Under acidic conditions (pH < 4), condensation is slow, which allows for the stabilization of silanol groups. jresm.orgresearchgate.net In alkaline media, condensation is much faster and tends to produce more branched and highly condensed clusters. nih.govlaurentian.ca

Water Concentration : The ratio of water to silane is critical. A high concentration of water generally favors the hydrolysis reaction over condensation. laurentian.ca Conversely, a low water concentration tends to accelerate the rate of condensation relative to hydrolysis. laurentian.ca

Catalysts : Catalysts that promote hydrolysis often also catalyze condensation. gelest.com The nature of the catalyst can influence the final structure.

Solvent : The type of solvent used can affect reaction rates. The presence of an alcohol solvent, for example, can delay both hydrolysis and condensation reactions. elsevier.escolab.ws

Temperature : Increasing the reaction temperature generally accelerates the rate of condensation. mdpi.com

Concentration : Higher concentrations of the silane precursor can lead to an increased rate of condensation. laurentian.ca

Table 2: General Influence of pH on Hydrolysis and Condensation Rates laurentian.cajresm.org

| pH Range | Relative Hydrolysis Rate | Relative Condensation Rate | Resulting Structure |

| Acidic (pH < 4) | Fast | Slow | Less branched, more linear chains |

| Near Neutral (pH 4-7) | Slow | Slow | - |

| Basic (pH > 7) | Fast | Fast | More branched, condensed clusters |

Temperature Effects

Polymerization Kinetics and Mechanisms

Formation of Oligomers and Polymeric Networks

The polymerization process begins with the hydrolysis of this compound to form silanol-containing monomers. These monomers then undergo condensation reactions to form dimers, trimers, and larger oligomers.

The structure of these initial oligomers is highly dependent on the reaction conditions. For example, under conditions that favor linear growth (e.g., acid catalysis at low water ratios), chain-like oligomers are formed. Conversely, conditions favoring branching (e.g., base catalysis) lead to more compact, cluster-like oligomers.

As the condensation reactions continue, these oligomers grow and eventually link together to form a three-dimensional polymeric network that spans the entire volume of the solution, a point known as the gel point. The kinetics of this process can be monitored by techniques such as viscosity measurements, light scattering, and spectroscopy.

The table below summarizes the influence of various factors on the reaction kinetics and resulting polymer structure.

| Factor | Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Polymer Structure |

| Water/Triethoxysilane Ratio | Low (r < 1.5) | Slower | Slower | Linear or branched oligomers |

| High (r > 1.5) | Faster | Can be faster, but may favor intramolecular condensation | More cyclic species, potentially porous networks | |

| Catalyst | Acid (e.g., HCl) | Fast | Relatively slower | More linear or lightly branched |

| Base (e.g., NH4OH) | Slower than acid | Fast | Highly branched, particulate, or cross-linked | |

| Solvent | Polar protic (e.g., ethanol) | Facilitates reaction | Facilitates reaction | Influenced by solvent-polymer interactions |

| Temperature | High | Increased | Increased | Generally more cross-linked, faster gelation |

| Low | Decreased | Decreased | Slower reaction, potentially more ordered structures |

Phase Separation Phenomena in Sol-Gel Processing

During the sol-gel processing of alkoxysilanes like this compound, polymerization-induced phase separation can occur. researchgate.net This phenomenon is characterized by the separation of the system into distinct phases, typically a silica-rich phase and a solvent-rich phase. researchgate.netnih.gov The process is driven by the chemical reactions of polymerization and polycondensation of silicon alkoxides, which alter the free energy of the system. nih.gov

The onset of phase separation is a critical event that influences the morphology of the final gel. It can be used to create materials with controlled macroporous structures. researchgate.netnih.gov For instance, in systems containing a polymer additive that interacts weakly with the forming siloxane network, the process can lead to a silica-solvent-rich phase and a polymer-solvent-rich phase. nih.gov The timing of phase separation relative to the gelation time is crucial; if phase separation occurs before gelation, it can lead to the formation of macroporous structures. researchgate.net This interplay results in the accumulation of silica (B1680970) oligomers in the silica-rich phase, which can accelerate gelation within that phase. researchgate.net The sol-gel transition is often accompanied by syneresis, a process where the gel network contracts and expels the solvent, leading to a phase separation into a solid silica network and an aqueous solution. mdpi.com

Gelation Kinetics

Gelation is the process where sol particles link to form a continuous, three-dimensional network that spans the entire volume of the solution. mdpi.com The kinetics of gelation are complex and are directly affected by the rates of the preceding hydrolysis and condensation reactions. nih.gov Several factors have a pronounced impact on the gelation time (tg).

The addition of organotrialkoxysilanes to tetraethoxysilane (TEOS) has been reported to increase the gelation time due to steric effects. nih.govresearchgate.net The pH of the reaction medium is a critical parameter; hydrolysis is rapid in acidic conditions where condensation is inhibited, while condensation is accelerated in neutral or basic conditions. mdpi.com The gelation time is also influenced by the water/silane ratio, temperature, and the initial concentration of the silane. researchgate.net Rheological studies are often employed to determine the precise gel point, where the material transitions from liquid-like to solid-like behavior. scispace.com For hybrid systems, such as those combining TEOS with vinylthis compound (B1683064) (VTES), the activation energy of gelation and the gel structure depend on the composition of the mixture. scispace.com

Table 1: Factors Influencing Gelation Time in Alkoxysilane Sol-Gel Processes

| Factor | Effect on Gelation Time (tg) | Reference |

| Increasing Temperature | Decreases tg | researchgate.net |

| Increasing Water/Silane Ratio | Decreases tg | researchgate.net |

| Increasing Initial Concentration | Decreases tg | researchgate.net |

| Addition of Organotrialkoxysilanes | Increases tg (due to steric effects) | nih.govresearchgate.net |

| pH | Complex; gelation is fastest near neutral pH where condensation is maximized. | mdpi.com |

Redistribution Reactions of this compound

This compound can undergo redistribution (disproportionation) reactions, yielding tetraethoxysilane and silane. researchgate.netmdpi.com This reaction is of practical significance as a method for producing high-purity silane. mdpi.com The process involves the exchange of hydride and ethoxy groups between silicon centers. While this reaction can occur thermally, it is often facilitated by catalysts. researchgate.net

Catalytic Mechanisms of Redistribution

Various catalysts can promote the redistribution of this compound. Lewis bases, such as oligoethylene glycol ethers, have been shown to catalyze the disproportionation of this compound to tetraethoxysilane and silane, with the proposed mechanism involving the formation of hypervalent silicon complexes. researchgate.net Transition metal complexes are also highly effective catalysts for this transformation. cdnsciencepub.comcdnsciencepub.com

Transition Metal Mediated Displacements

Dimethyltitanocene has been identified as an excellent catalyst for the redistribution of alkoxysilanes, including this compound. cdnsciencepub.comcdnsciencepub.comresearchgate.net The mechanism of these reactions is proposed to occur through titanium hydride (TiH) mediated displacements. cdnsciencepub.com In this process, the active catalytic species involves titanium, and the reaction proceeds through intermediates where bonds are formed and broken between the titanium center and the silicon species.

Two main pathways have been considered for the catalytic cycle: displacements mediated by Ti(IV) and displacements mediated by Ti(III). cdnsciencepub.com Experimental evidence strongly suggests that the mechanism involving Ti(III) intermediates is the most plausible, as it aligns with all observed experimental data. cdnsciencepub.comcdnsciencepub.comresearchgate.net A significant portion of the titanium in the reaction mixture is demonstrably present in the Ti(III) state during the redistribution of alkoxysilanes. cdnsciencepub.com The proposed mechanism avoids a simple σ-bond metathesis and instead involves more complex intermediates, potentially bimetallic Ti(III) species, to account for the observed product distributions. cdnsciencepub.com These transition metal-mediated pathways provide a highly efficient route for the redistribution of this compound under mild conditions. cdnsciencepub.com

Advanced Characterization Techniques in Triethoxysilane Research

Spectroscopic Analysis

Spectroscopic methods are indispensable tools for probing the molecular structure and chemical transformations of triethoxysilane (B36694). researchgate.netacs.org Both FTIR and Raman spectroscopy provide detailed information about the vibrational modes of the molecule, offering a window into its chemical bonding and reactivity. researchgate.netelsevier.es These techniques are particularly powerful for studying the hydrolysis and condensation reactions that are central to the sol-gel process, as well as for analyzing the interaction of this compound with various surfaces. researchgate.netacs.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy has proven to be a cornerstone in the study of this compound and its derivatives. acs.orgoregonstate.edu It is extensively used to identify functional groups, monitor reaction kinetics, and characterize the structure of resulting materials. elsevier.esresearchgate.net

The FTIR spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the vibrational modes of its constituent chemical bonds. The interpretation of these bands is crucial for understanding the molecular structure and its changes during chemical processes. acs.orgresearchgate.net Key vibrational assignments for this compound include the Si-H stretching and deformation modes, C-H stretching and deformation modes, and the Si-O-C stretching modes. acs.orgresearchgate.net

A detailed analysis of the FTIR spectrum allows for the identification of specific functional groups and their local chemical environment. For instance, the strong absorption bands associated with the ethoxy groups (Si-O-C) are sensitive to the hydrolysis process, where these groups are replaced by silanol (B1196071) (Si-OH) groups. elsevier.es

Table 1: Key FTIR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| ~2975, ~2928, ~2887 | C-H stretching | researchgate.net |

| ~2200 | Si-H stretching | acs.orgresearchgate.net |

| ~1165, ~1080, ~960 | Si-O-C stretching | acs.orgresearchgate.net |

This table presents a summary of the principal FTIR absorption bands for this compound and their corresponding vibrational assignments as reported in the literature.

FTIR spectroscopy is an invaluable tool for monitoring the kinetics of hydrolysis and condensation of this compound in real-time. elsevier.esnih.gov The hydrolysis reaction involves the cleavage of the Si-O-C bonds and the formation of Si-OH groups, while the subsequent condensation reaction leads to the formation of Si-O-Si (siloxane) bridges. nih.gov

By tracking the changes in the intensity of specific FTIR bands, researchers can follow the progress of these reactions. elsevier.es For example, a decrease in the intensity of the Si-O-C stretching bands and the appearance of a broad band corresponding to O-H stretching (from Si-OH groups and water) are indicative of hydrolysis. elsevier.es The formation of siloxane bonds during condensation can be monitored by the appearance of a characteristic Si-O-Si stretching band. researchgate.net The presence of a small amount of water has been found to promote the adsorption and hydrolysis reaction. acs.orgresearchgate.net

When this compound is used to modify surfaces, FTIR spectroscopy can confirm the successful grafting of silicon hydride (Si-H) groups onto the substrate. nbuv.gov.uaresearchgate.net The characteristic Si-H stretching vibration, typically observed around 2200 cm⁻¹, provides direct evidence of the presence of these groups on the surface. acs.orgresearchgate.net The intensity of this peak can also be used to estimate the density of the grafted Si-H groups. nbuv.gov.ua FTIR studies have revealed the interaction between the functional groups of this compound and the silanol groups on a silica (B1680970) surface, demonstrating the effect of modification conditions on the coverage density of the hydridesilyl groups. nbuv.gov.ua

FTIR spectroscopy is a powerful technique for investigating the nature of the interaction between this compound and various surfaces, such as silica. acs.orgoregonstate.eduresearchgate.net By analyzing the spectral changes upon adsorption, it is possible to elucidate the mechanism of chemisorption and the structure of the adsorbed species. acs.orgresearchgate.net

Studies have identified the spectral features of hydrogen-bonded this compound as well as different chemisorbed species, which are formed through the reaction of this compound with surface silanol groups to create one, two, or three Si-O-surface bonds. acs.orgresearchgate.net The analysis of the Si-H, C-H, and Si-O-C vibrational modes provides insights into the conformation and bonding of the grafted molecules. acs.orgresearchgate.net The silanization process is observed to be faster when performed in a liquid phase, which is attributed to the presence of water promoting the reaction. acs.orgresearchgate.net

Detection of Grafted Silicon Hydride Groups

Raman Spectroscopy

Raman spectroscopy offers a complementary vibrational spectroscopy technique to FTIR for the analysis of this compound. elsevier.essciengine.com While FTIR is based on the absorption of infrared radiation, Raman spectroscopy relies on the inelastic scattering of monochromatic light. This difference in the physical principle often results in different selection rules, meaning that some vibrational modes that are weak or inactive in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

Raman spectroscopy has been effectively used for the express analysis of this compound, particularly in industrial settings for process optimization. researchgate.netejournal.by It allows for the rapid and quantitative determination of this compound in reaction mixtures. researchgate.net Research has demonstrated the development of techniques for the express analysis of this compound without the need for standards by constructing calibration curves from data obtained with other analytical methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net

In the study of silica gels prepared from this compound, Raman spectroscopy has been instrumental in characterizing the resulting network structure. researchgate.netjst.go.jp For instance, the introduction of Si-H groups into the silica network leads to a noticeable shift in the Raman band around 492 cm⁻¹, which is attributed to the symmetric stretching vibration of oxygen atoms in the siloxane network. researchgate.netjst.go.jp This provides valuable information about the local structure and the incorporation of the Si-H functionality into the final material.

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| (3-Aminopropyl)this compound | |

| Bis[3-triethoxysilylpropyl]tetrasulfane | |

| Glutaraldehyde | |

| Polyethylene-triethoxysilane | |

| Tetraethoxysilane |

Quantitative Analysis of this compound and Tetraethoxysilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used extensively in silane (B1218182) research. tandfonline.compageplace.de It provides detailed information about the molecular structure, dynamics, and chemical environment of atoms. For this compound and its derivatives, NMR, particularly of the ¹H, ¹³C, and ²⁹Si nuclei, is invaluable for studying hydrolysis, condensation reactions, and interactions with other materials. nih.govcapes.gov.br

²⁹Si NMR spectroscopy is a key tool for identifying and quantifying the various silicon environments during the chemical transformation of this compound. unavarra.esshinetsusilicone-global.com The chemical shift of a ²⁹Si nucleus is highly sensitive to its local electronic environment, which is influenced by the substituents attached to the silicon atom. unavarra.es This allows researchers to distinguish between the original this compound precursor and its subsequent hydrolyzed and condensed species. unavarra.escapes.gov.br

In the study of organotriethoxysilanes, the ²⁹Si NMR chemical shifts demonstrate the electronic effects of the organic groups on the silicon atoms. unavarra.es The chemical shifts for precursors like methylthis compound, ethylthis compound, and propylthis compound range from -42.7 ppm to -82.0 ppm, following trends related to the electronegativity of the organic substituent. unavarra.es

During hydrolysis and condensation, new silicon species are formed, which are denoted using "T" notation. These notations represent the degree of condensation of a trifunctional silicon atom (R-Si(OR')₃):

T⁰ : Monomeric, unreacted or fully hydrolyzed silane (R-Si(OH)₃).

T¹ : A silicon atom bonded to one other silicon atom through an oxygen bridge (a siloxane bond).

T² : A silicon atom bonded to two other silicon atoms via siloxane bonds.

T³ : A silicon atom fully condensed and bonded to three other silicon atoms in a cross-linked network.

²⁹Si NMR can clearly resolve signals corresponding to these different T structures, allowing for the quantitative tracking of intermediate species as a function of reaction time. nih.govacs.org For example, in the study of (3-aminopropyl)trimethoxysilane modification of cellulose (B213188), solid-state ²⁹Si NMR spectra clearly showed the presence of T¹, T², and T³ structures, confirming the condensation and cross-linking of the silane on the cellulose surface. acs.org

Table 2: Representative ²⁹Si NMR Chemical Shifts for Different Silicon Environments

| Silicon Species | Notation | Typical Chemical Shift Range (ppm) | Description |

| Organothis compound | T⁰ | -42 to -50 | Uncondensed monomeric species. unavarra.esresearchgate.net |

| Dimeric/Linear End-groups | T¹ | -50 to -60 | Singly condensed silicon atoms. nih.govacs.orgresearchgate.net |

| Cyclic/Linear Middle-groups | T² | -60 to -70 | Doubly condensed silicon atoms. nih.govacs.orgresearchgate.net |

| Cross-linked | T³ | -70 to -80 | Fully condensed silicon atoms in a 3D network. nih.govacs.orgresearchgate.net |

The interaction between silane coupling agents, such as those derived from this compound, and cellulose is a critical area of research for developing advanced composite materials. Both liquid-state and solid-state NMR are employed to gain a comprehensive understanding of this interaction. nih.govcapes.gov.br

Liquid-state NMR (¹H, ¹³C, and ²⁹Si) is used to monitor the initial steps of the process, which occur in solution. nih.gov It allows for the study of the hydrolysis of the alkoxysilane groups (Si-OR) to form reactive silanol groups (Si-OH) and their subsequent self-condensation into soluble oligomeric structures. nih.govcapes.gov.br Studies on agents like γ-aminopropyl this compound (APS) in ethanol (B145695)/water solutions have used NMR to follow these reactions at different pH values, finding that acidic conditions tend to stabilize the hydrolyzed silanol forms before significant condensation occurs. nih.govcapes.gov.br

Solid-state NMR , specifically high-resolution techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), is essential for analyzing the final, modified solid material. nih.govmdpi.com After the hydrolyzed silane is adsorbed onto the cellulose surface and subjected to thermal treatment, solid-state NMR can confirm the formation of covalent bonds between the cellulose and the silane. nih.govresearchgate.net ²⁹Si CP-MAS NMR provides direct evidence of the different condensed structures (T¹, T², T³) of the silane network on the cellulose surface. nih.gov Furthermore, ¹³C CP-MAS NMR can be used to study the structure of the cellulose itself and to detect changes upon modification, such as the formation of Si-O-C bonds between the silane and cellulose hydroxyl groups. nih.gov

Research on the modification of dialdehyde (B1249045) cellulose with (3-aminopropyl)this compound utilized solid-state ¹³C and ²⁹Si NMR to study the resulting cross-linked product. nih.gov The spectra confirmed that cross-linking involved both Si-O-C bonds with cellulose hydroxyls and imine bonds between the silane's amino group and the cellulose's aldehyde functions. nih.gov

29Si NMR for Identifying Silicon Environments

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique. thermofisher.com It is exceptionally well-suited for investigating the surface chemistry of materials, providing quantitative elemental composition and information about the chemical states of the detected elements from the outermost ~10 nanometers of a surface. thermofisher.com This makes XPS an indispensable tool for characterizing surfaces modified with this compound-based compounds, where the modification layer is often very thin. scientific.netnih.gov

XPS is widely used to confirm the successful deposition of silane layers onto various substrates and to quantify the resulting changes in surface chemistry. nih.govresearchgate.net A survey scan first identifies all the elements present on the surface. High-resolution scans of specific elemental peaks (e.g., C 1s, O 1s, Si 2p, N 1s) are then acquired to determine the chemical states (e.g., bonding environment, oxidation state) of those elements. mdpi.com

In studies involving the treatment of substrates with aminosilanes like (3-aminopropyl)this compound (APTES), XPS analysis provides direct evidence of the modification. researchgate.netresearchgate.net For example, when treating a polyethylene (B3416737) terephthalate (B1205515) (PET) membrane, XPS analysis showed a significant increase in the atomic concentrations of silicon and nitrogen on the surface compared to the untreated membrane, confirming the presence of the aminosilane (B1250345). researchgate.net Similarly, treating rice husk particles with γ-aminopropylthis compound resulted in the appearance of silicon and nitrogen peaks in the XPS spectrum of the treated surface. researchgate.net

Beyond elemental detection, XPS provides crucial information on the chemical bonds formed. The analysis of high-resolution Si 2p spectra can reveal the formation of Si-O-substrate bonds, confirming covalent attachment. scientific.net For instance, in the treatment of basalt fibers, XPS analysis indicated that silanols adsorbed onto the fiber surface via an ether linkage (Si-O-Fiber), which was inferred from changes in the O 1s and Si 2p spectra. scientific.net Quantitative analysis of the atomic ratios, such as the O/C or Si/O ratio, before and after treatment can further indicate that the coupling agent has chemically reacted with the surface. researchgate.net

Table 3: Example of Surface Elemental Composition Change Detected by XPS (Data derived from a study on silane treatment of PET membranes researchgate.net)

| Sample | C (at%) | O (at%) | Si (at%) | N (at%) |

| Untreated PET | 75.4 | 24.4 | ~0 | ~0 |

| Oxygen Plasma Treated PET | 67.2 | 30.3 | 0.5 | 2.0 |

| APTES Treated PET | 63.8 | 25.1 | 4.9 | 6.2 |

This table illustrates how XPS quantifies the change in atomic concentration (at%) on a surface following treatment steps, confirming the deposition of a nitrogen and silicon-containing APTES layer.

Analysis of Grafted Layers

The modification of surfaces through the grafting of this compound creates a distinct interfacial layer whose properties are critical for the final application. A variety of techniques are employed to characterize these grafted layers. For instance, the frictional forces of polymer layers grafted onto silica surfaces pre-treated with this compound can be investigated using a nanotip. aps.org Such studies have shown a linear increase in friction force with the logarithm of the sliding velocity for both the initial silane layer and the subsequently grafted polymer. aps.org The polymer, a substituted polyacetylene, is firmly fixed through a two-step process where the silica surface is first treated with this compound molecules that act as a coupling agent. aps.org

When this compound derivatives are used to modify clay minerals like montmorillonite (B579905), X-ray Diffraction (XRD) is a key technique for analysis. researchgate.net The grafting of molecules such as 3-mercaptopropyl this compound (MPTES) into the clay structure can be confirmed by an increase in the basal spacing (d001) of the mineral, indicating the successful intercalation of the silane. researchgate.net This grafting is believed to occur via a reaction between the alkoxy groups of the silane and the silanol groups on the clay sheets, forming covalent Si-O-Si bonds. In addition to XRD, techniques like Fourier Transform Infrared (FTIR) spectroscopy are used to confirm the presence of the grafted silane and to assess changes in the material's hydrophobicity. researchgate.net

For modifications on epitaxial graphene, characterization of the amine-terminated surface created by (3-aminopropyl) this compound (APTES) can be performed using methods like cyclic voltammetry (CV), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy. scientific.net These techniques confirm the successful attachment of APTES to the hydroxylated graphene surface. scientific.net

Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry provides powerful tools for the separation, identification, and quantification of this compound, its reaction products, and related species. nih.govcanterbury.ac.nz

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a primary technique for analyzing volatile and semi-volatile compounds like this compound. thermofisher.com When coupled with a mass spectrometer (MS), it allows for the separation of complex mixtures and the identification of individual components based on their mass-to-charge ratio. thermofisher.com GC-MS is used to confirm the identity of GC peaks and can be applied to liquid, gaseous, or solid samples after appropriate preparation. thermofisher.comdss.go.thnih.gov

GC-MS is instrumental in the qualitative and quantitative analysis of reaction mixtures involving this compound. For example, it has been used to develop express analysis techniques for monitoring the synthesis of monosilane, where this compound (TES) is a key intermediate and tetraethoxysilane (TEOS) is a byproduct. researchgate.net In such processes, GC-MS provides quantitative data on the concentration of TES and TEOS, allowing for the optimization of reaction conditions to maximize the yield of the desired product. researchgate.net

The technique is also used to identify byproducts from the surface reaction of silanes. In studies of vinylthis compound (B1683064) reacting with alumina (B75360) surfaces, GC was used to identify ethanol as the sole gaseous product at temperatures below 375 K, formed from the reaction with surface hydroxyl groups. acs.org At higher temperatures, ethylene (B1197577) was also detected. acs.org Similarly, GC-MS analysis of reaction solutions of nickel complexes with this compound has been used to identify the products formed. rsc.org

Several GC methods have been developed for the simultaneous determination and quantification of various organosilanes, including functionalized triethoxysilanes like 3-aminopropylthis compound (B1664141). dss.go.thnih.govresearchgate.net These methods often use a flame ionization detector (FID) for quantification, with GC-MS serving to verify the identity of the chromatographic peaks. dss.go.thnih.gov It's important to note, however, that the analysis of certain silanes by high-resolution Orbitrap GC-MS can be complicated by unexpected gas-phase reactions with residual water inside the mass spectrometer's C-trap, which can alter the observed ions and complicate spectral interpretation. wiley.comnih.gov

The table below summarizes the results of a quantitative analysis of samples from monosilane synthesis using an MSD-GC system.

| Product | Sample 1 | Sample 2 | Sample 3 | Sample 4 | Sample 5 | Sample 6 | Sample 7 | Sample 8 | Sample 9 | Sample 10 |

| TES (%) | 31.7 | 35.2 | 37.5 | 39.3 | 43.2 | 44.8 | 48.4 | 51.2 | 51.8 | 54.9 |

| TEOS (%) | 8.5 | 9.6 | 10.1 | 11.2 | 12.4 | 18.4 | 22.8 | 28.6 | 30.5 | 31.6 |

| Data sourced from researchgate.net |

The hydrolysis and condensation of this compound can lead to the formation of oligomeric species. The analysis of these oligomers is crucial for understanding polymerization kinetics. GC-MS can be used to study the composition of these oligomers. researchgate.net However, the direct analysis of silicate (B1173343) oligomers by GC can be challenging, often requiring a derivatization step (silylation) to make them volatile enough for analysis. nih.gov This derivatization can sometimes introduce side reactions that interfere with the species being investigated. nih.gov

Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyro-GC-MS) is an alternative approach. This technique involves heating the sample to high temperatures to induce thermal fragmentation. A "double shot" analysis can be performed, which includes a lower temperature thermal desorption step to examine low molecular weight components like monomers and oligomers, followed by a high-temperature pyrolysis step to characterize the bulk polymer. eag.com

Identification and Quantification of Reaction Products and Byproducts

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing a wide range of biochemical, organic, and inorganic compounds. wikipedia.org It is particularly useful for larger, non-volatile, and thermally labile molecules that are not amenable to GC-MS. thermofisher.com

The direct analysis of reactive alkoxysilanes like this compound derivatives by LC-MS can be problematic. Studies have shown that compounds such as 1H,1H,2H,2H-perfluorooctyl this compound are too reactive with common mobile phases (like methanol (B129727)/water mixtures), making LC-based analysis unworkable for the parent compound. diva-portal.org

However, LC-MS is a very effective technique for analyzing the transformation products of triethoxysilanes. diva-portal.org The hydrolysis and condensation of silanes form more stable siloxanes. diva-portal.org For instance, in an analysis of a cosmetic product expected to contain a this compound derivative, no parent compound was detected. Instead, LC-MS analysis revealed the presence of a disiloxane (B77578) of the original compound, indicating that the silane had transformed. diva-portal.org Therefore, while GC-MS is preferred for the analysis of the volatile parent silane, LC-MS is an essential tool for identifying and studying its non-volatile hydrolysis and condensation products in various matrices. diva-portal.org The technique often requires derivatization of target molecules, such as fatty acids, to improve their ionization efficiency for MS detection. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a material as a function of temperature or time. ukm.mymdpi.com It is widely used in this compound research to evaluate the thermal stability and composition of modified materials. mdpi.comresearchgate.net By heating a sample under a controlled atmosphere, TGA can quantify the amount of grafted silane, determine decomposition temperatures, and identify different stages of mass loss corresponding to the loss of specific chemical groups. researchgate.netappliedmineralogy.com

TGA is frequently employed to confirm the successful grafting of this compound derivatives onto various substrates, such as silica nanoparticles, cellulose, and clays (B1170129). mdpi.comresearchgate.netmdpi.com The percentage of weight loss in specific temperature ranges is correlated to the amount of organic material (the silane) that was attached to the inorganic substrate. For example, in the modification of silica, the weight loss below 200°C is typically attributed to the removal of physically adsorbed water and solvent, while the decomposition of the grafted silane molecules occurs at higher temperatures. researchgate.net

Studies on kaolinite (B1170537) modified with γ-aminopropyl this compound (APTES) at different temperatures have used TGA to assess thermal stability and the nature of the grafted layers. appliedmineralogy.comcapes.gov.br The decomposition of the grafted APTES occurs in stages, with the loss of oxyethyl groups and aminopropyl groups happening at distinct temperature ranges. appliedmineralogy.com Similarly, TGA has been used to compare the thermal stability of montmorillonite modified with silanes, showing that grafted clays are often more thermally stable than those modified by conventional ion exchange. researchgate.net The analysis can also demonstrate how coupling agents like vinylthis compound affect the decomposition temperature of composite materials. ncsu.edu

The table below presents TGA data for silica materials grafted with different trialkoxysilanes, showing the organic content determined from the weight loss.

| Material | Description | Organic Content (wt%) |